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Compound of Interest

Compound Name: n-Ethyl-n-propylaniline

Cat. No.: B14631636

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for N-Ethyl-n-propylaniline (CAS
54813-78-4). Detailed experimental protocols and data interpretations are presented to support
research and development activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data for N-Ethyl-n-propylaniline. Data has
been compiled from publicly available databases and predicted based on established principles
of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.20 t 2H H-meta
~6.70 t 1H H-para
~6.65 d 2H H-ortho
3.28 q 2H N-CH2-CHs
3.18 t 2H N-CH2-CH2-CHs3
1.62 sextet 2H N-CH2-CH2-CHs
1.15 t 3H N-CH2-CHs
0.92 t 3H N-CH2-CH2-CHs

Note: Predicted values are based on analogous structures. Actual experimental values may

vary slightly.

Table 2: Predicted 3C NMR Data (CDClIs, 100 MHz)[1]

Chemical Shift (d) ppm Assignment
~148.0 C-ipso

~129.2 C-meta

~116.0 C-para

~112.5 C-ortho

~52.0 N-CHz-CHz2-CHs
~45.0 N-CH2-CHs
~20.5 N-CHz-CHz-CHs
~12.7 N-CH2-CHs
~11.5 N-CH2-CH2-CHs
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Note: A 13C NMR spectrum is available in the SpectraBase database.[1] Predicted assignments
are based on analogous structures.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for N-Ethyl-n-propylaniline is available in the SpectraBase
database.[1] The characteristic absorption bands are detailed in Table 3.

Table 3: Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3050 Medium C-H stretch (aromatic)
2965-2850 Strong C-H stretch (aliphatic)
~1600, ~1500 Strong, Medium C=C stretch (aromatic ring)
~1350 Strong C-N stretch

C-H bend (out-of-plane,
~750, ~690 Strong )
aromatic)

Mass Spectrometry (MS)

The electron ionization mass spectrum of N-Ethyl-n-propylaniline is characterized by several
key fragments.[1]

Table 4: Major Mass Spectrometry Fragments (EI-MS)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity

Proposed Fragment

163 Moderate [M]* (Molecular lon)
148 High [M-CHs]*

[M-Cz2Hs]* (Loss of ethyl
134 Base Peak

group)
106 High [CeHsNCH2CHs]*
77 Medium [CeHs]* (Phenyl cation)

Experimental Protocols

The following sections describe standardized procedures for the acquisition of spectral data for

liquid samples such as N-Ethyl-n-propylaniline.

NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-20 mg of N-Ethyl-n-propylaniline for *H NMR (20-

50 mg for 3C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.qg.,

chloroform-d, CDCIs). The solution should be prepared in a clean, dry vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR

tube. The liquid column should be between 4.0 and 5.0 cm high.

o Data Acquisition:

o

[¢]

[¢]

o

o

Insert the sample into the NMR spectrometer.

relaxation delay) and acquire the data.

Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
Tune the probe for the desired nucleus (*H or 3C).

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,
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o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Background Spectrum: Record a background spectrum of the empty sample compartment to
account for atmospheric CO2 and water vapor.

o Sample Preparation (Neat Liquid): Place a small drop of N-Ethyl-n-propylaniline onto a
potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top
and gently rotate to create a thin, uniform film.

o Data Acquisition:
o Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background to generate the transmittance or absorbance spectrum.

» Cleaning: Thoroughly clean the salt plates with a suitable solvent (e.g., methylene chloride
followed by ethanol) and dry them completely.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction: Inject a small amount of the liquid sample into the gas chromatograph
(GC) inlet, which is connected to the mass spectrometer. The GC will separate the sample
from any impurities.

« lonization: As the N-Ethyl-n-propylaniline elutes from the GC column, it enters the ion
source of the mass spectrometer. Here, it is bombarded with a beam of high-energy
electrons (typically 70 eV). This causes the molecule to ionize and fragment.

¢ Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer
separates the ions based on their mass-to-charge (m/z) ratio.

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.
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Visualized Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectral

data of a liquid organic compound.

General Workflow for Spectral Analysis of N-Ethyl-n-propylaniline
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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